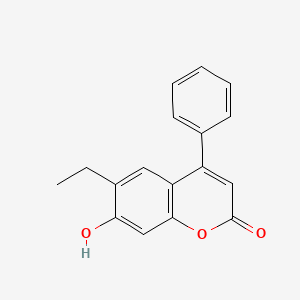

6-ethyl-7-hydroxy-4-phenyl-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-ethyl-7-hydroxy-4-phenyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure and are widely found in plants, fungi, and bacteria

Métodos De Preparación

The synthesis of 6-ethyl-7-hydroxy-4-phenyl-2H-chromen-2-one can be achieved through several methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst . For instance, the starting material 6-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one can be prepared by reacting 1-(2,4-dihydroxyphenyl) ethanone with ethyl acetoacetate in the presence of sulfuric acid . Industrial production methods often involve optimizing reaction conditions to increase yield and purity, such as using green solvents and catalysts .

Análisis De Reacciones Químicas

6-ethyl-7-hydroxy-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium ascorbate, copper sulfate, and sulfuric acid . For example, the compound can undergo oxidation to form quinones or reduction to form dihydro derivatives . Substitution reactions can introduce different functional groups at various positions on the coumarin ring, leading to the formation of novel derivatives with unique properties .

Aplicaciones Científicas De Investigación

Biological Activities

The compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry:

Applications in Industry

The unique properties of 6-ethyl-7-hydroxy-4-phenyl-2H-chromen-2-one lend themselves to various industrial applications:

- Fluorescent Probes : Due to its strong fluorescence characteristics, this compound can be utilized in the development of fluorescent probes for biochemical assays and imaging techniques .

- Dyes and Optical Materials : The chromophoric nature of coumarin derivatives allows for their application in dyes and other optical materials, enhancing color properties in various products .

- Pharmaceuticals : Given its biological activities, this compound may serve as a lead structure for the development of new pharmaceuticals targeting microbial infections and inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the synthesis and application of this compound:

Mecanismo De Acción

The mechanism of action of 6-ethyl-7-hydroxy-4-phenyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes such as DNA gyrase, which is crucial for bacterial replication, thereby exhibiting antimicrobial activity . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative stress . In cancer research, it has been shown to induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation .

Comparación Con Compuestos Similares

6-ethyl-7-hydroxy-4-phenyl-2H-chromen-2-one can be compared with other coumarin derivatives such as 7-hydroxy-4-methylcoumarin and 4-methyl-7-oxy-glucoside coumarin . While these compounds share a common coumarin core, their unique substituents confer different biological activities and applications. For example, 7-hydroxy-4-methylcoumarin is commonly used as a choleretic drug, whereas 4-methyl-7-oxy-glucoside coumarin has shown efficacy in inhibiting breast cancer cell proliferation . The presence of the ethyl and phenyl groups in this compound makes it distinct and potentially more versatile in its applications .

Actividad Biológica

6-Ethyl-7-hydroxy-4-phenyl-2H-chromen-2-one, a member of the coumarin family, has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by recent research findings and case studies.

Chemical Structure and Synthesis

The compound this compound is characterized by its chromenone core, which includes an ethyl group at the 6-position and a hydroxyl group at the 7-position. The synthesis typically involves several steps, including the Pechmann condensation reaction to form the chromenone structure, followed by alkylation to introduce the ethyl group and further modifications to attach phenyl groups .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : It may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound can interact with cell surface receptors, influencing cellular responses.

- Gene Expression : It may alter gene expression related to various biological processes .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that these compounds disrupt microbial cell membranes, leading to cell lysis. Specific derivatives demonstrated high activity against pathogens like Staphylococcus pneumoniae and moderate activity against Pseudomonas aeruginosa and Bacillus cereus .

Table 1: Antimicrobial Efficacy of Derivatives

| Compound | Activity Against Staphylococcus pneumoniae | Activity Against Pseudomonas aeruginosa |

|---|---|---|

| 6-Ethyl Derivative A | High | Moderate |

| 6-Ethyl Derivative B | Moderate | Low |

Anticancer Activity

The anticancer potential of this compound has been evaluated through cytotoxicity assays against various cancer cell lines. Notably, some derivatives exhibited IC50 values indicating potent cytotoxic effects on human cancer cells such as AGS (gastric cancer) and HeLa (cervical cancer) cells. For example, one derivative showed an IC50 of 2.63 µM against AGS cells .

Table 2: Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6-Ethyl Derivative A | AGS | 2.63 ± 0.17 |

| 6-Ethyl Derivative B | HeLa | >100 |

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). This suggests potential therapeutic applications in inflammatory diseases .

Case Studies

- Case Study on Anticancer Activity : A study investigated a series of triazole derivatives based on the coumarin scaffold, including 6-ethyl-7-hydroxy derivatives. Results indicated enhanced cytotoxicity compared to the parent compound, highlighting the importance of structural modifications for improved efficacy .

- Case Study on Antimicrobial Properties : Another study focused on the synthesis of various coumarin derivatives and their antimicrobial evaluation against multiple bacterial strains. The results confirmed that specific structural features significantly contributed to their antimicrobial potency.

Propiedades

IUPAC Name |

6-ethyl-7-hydroxy-4-phenylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c1-2-11-8-14-13(12-6-4-3-5-7-12)9-17(19)20-16(14)10-15(11)18/h3-10,18H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRFGBBUZDWJTET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1O)OC(=O)C=C2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.